![molecular formula C6H13NO2 B1592852 4-(Hydroxymethyl)piperidin-4-ol CAS No. 89584-31-6](/img/structure/B1592852.png)
4-(Hydroxymethyl)piperidin-4-ol
Overview
Description
“4-(Hydroxymethyl)piperidin-4-ol” is a chemical compound with the molecular weight of 131.17 . It is a colorless to light yellow liquid or low melting solid .
Synthesis Analysis
Piperidines, including “4-(Hydroxymethyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .Molecular Structure Analysis
The molecular structure of “4-(Hydroxymethyl)piperidin-4-ol” is represented by the Inchi Code: 1S/C6H13NO2/c8-5-6(9)1-3-7-4-2-6/h7-9H,1-5H2 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“4-(Hydroxymethyl)piperidin-4-ol” is a colorless to light yellow liquid or low melting solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of Selective Agonists
This compound can be used in the synthesis of highly potent and selective IP (PGI2 receptor) agonists, which have potential therapeutic applications .
Antimicrobial Activity
Derivatives of 4-(Hydroxymethyl)piperidin-4-ol have been screened for antibacterial activity against various bacterial strains such as E.coli, P.aeruginosa, S.aureus, and B.megaterium, as well as antifungal activity against A.niger and A.flavus .
HIV Treatment Research
Novel piperidin-4-ol derivatives have been designed and synthesized for potential treatment of HIV, showcasing the versatility of this compound in medicinal chemistry .
Piperidine Derivative Synthesis
The compound is integral in intra- and intermolecular reactions leading to various piperidine derivatives, which are important in pharmaceuticals and organic chemistry .
Biological Activity Studies
A series of novel piperidin-4-ol derivatives synthesized from this compound have been characterized for their biological activity, further emphasizing its role in drug development .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include 4-(hydroxymethyl)piperidin-4-ol, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
It’s known that piperidine derivatives can inhibit various viruses through specific interactions . For instance, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives have been shown to have a wide range of pharmacological activities . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The compound’s molecular weight is 13117 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that piperidine derivatives can have various biological and pharmacological activities .
Safety and Hazards
The safety information for “4-(Hydroxymethyl)piperidin-4-ol” includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .
Future Directions
While the specific future directions for “4-(Hydroxymethyl)piperidin-4-ol” are not mentioned in the search results, piperidines in general play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(hydroxymethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-5-6(9)1-3-7-4-2-6/h7-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOGPFMRSSZIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628009 | |
Record name | 4-(Hydroxymethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89584-31-6 | |
Record name | 4-(Hydroxymethyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)-4-piperidinol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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